2-Fluoro-5-(trifluoromethyl)nicotinic acid
Overview
Description
2-Fluoro-5-(trifluoromethyl)nicotinic acid is an organic compound belonging to the class of fluorinated pyridines It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a nicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Baltz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques. For example, the reaction of trifluoroacetyl chloride with pyridine derivatives under controlled conditions can yield 2-Fluoro-5-(trifluoromethyl)nicotinic acid . The process involves careful temperature control and the use of appropriate solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)nicotinic acid
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 2-Fluoro-5-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSKIXGJWRENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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